Rhein-8-O-beta-D-glucopyranoside

Catalog No.
S11211288
CAS No.
M.F
C21H16CaO11
M. Wt
484.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhein-8-O-beta-D-glucopyranoside

Product Name

Rhein-8-O-beta-D-glucopyranoside

IUPAC Name

calcium;3-carboxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate

Molecular Formula

C21H16CaO11

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2

InChI Key

XXVBCAMVOFYHJP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2]

Rhein-8-O-beta-D-glucopyranoside, also known as Rhein-8-glucoside, is a glycosylated form of rhein, an anthraquinone derivative commonly found in the rhubarb plant (Rheum species). This compound is characterized by the presence of a glucose moiety attached at the 8-position of the rhein molecule. Its chemical formula is C21H18O11, and it has a molecular weight of 418.36 g/mol. Rhein-8-O-beta-D-glucopyranoside exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology .

Rhein-8-O-beta-D-glucopyranoside undergoes several chemical transformations, primarily involving hydrolysis and glycosylation reactions. In biological systems, it can be hydrolyzed to release rhein and glucose, which can further participate in metabolic pathways. The compound is also involved in glucuronidation and sulfation processes, which are crucial for its metabolism and excretion .

Notably, studies indicate that Rhein-8-O-beta-D-glucopyranoside can be converted into various metabolites through enzymatic reactions in the liver, including rhein-1-O-glucuronide and rhein-8-O-sulfate .

Rhein-8-O-beta-D-glucopyranoside exhibits significant biological activities, including anti-inflammatory, antioxidant, and cytoprotective effects. Research has shown that it can inhibit apoptosis in human mesangial cells induced by high glucose conditions, suggesting potential benefits for diabetic nephropathy . Additionally, this compound has demonstrated antimicrobial properties against oral pathogens like Streptococcus mutans, indicating its potential use in dental health .

Moreover, Rhein-8-O-beta-D-glucopyranoside has been reported to enhance the metabolic activity of other compounds such as sennoside A, thereby increasing their efficacy .

The synthesis of Rhein-8-O-beta-D-glucopyranoside can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting the compound from rhubarb roots or other plants containing rhein.
  • Chemical Synthesis: Synthetic routes may include glycosylation reactions where rhein is reacted with glucose derivatives under acidic or enzymatic conditions to form the glycoside.
  • Biotransformation: Using microbial or enzymatic systems to convert rhein into its glucosylated form through fermentation processes.

These methods allow for the production of Rhein-8-O-beta-D-glucopyranoside with varying purities and yields depending on the technique employed.

Rhein-8-O-beta-D-glucopyranoside has several applications in both traditional medicine and modern pharmacology:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for potential therapeutic uses in treating diabetes-related complications and other inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress.
  • Nutraceuticals: The compound is also investigated for its health benefits when included in dietary supplements.

Interaction studies involving Rhein-8-O-beta-D-glucopyranoside have revealed its ability to modulate various biological pathways. For instance:

  • It enhances the metabolism of sennosides through interactions with gut microbiota, which may improve laxative efficacy .
  • The compound has shown potential synergistic effects when combined with other anthraquinones, enhancing their biological activities while potentially reducing toxicity .

These interactions highlight the importance of Rhein-8-O-beta-D-glucopyranoside in pharmacokinetic studies and its role in drug formulation.

Rhein-8-O-beta-D-glucopyranoside shares structural similarities with several other anthraquinone glycosides. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
RheinAnthraquinoneFound in rhubarb; known for laxative effects.
EmodinAnthraquinoneExhibits anti-inflammatory and anticancer properties.
Aloe-emodinAnthraquinoneKnown for its laxative effect; used in traditional medicine.
ChrysophanolAnthraquinoneExhibits antimicrobial properties; found in various plants.
Rhein-1-O-glucosideGlycosylated rheinSimilar biological activities but different glycosylation pattern.

Rhein-8-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 8-position, which influences its solubility and bioavailability compared to other anthraquinones. This particular modification enhances its pharmacological profile while potentially mitigating some adverse effects associated with non-glycosylated forms.

Molecular Architecture and Stereochemical Features

Rhein-8-O-β-D-glucopyranoside (C~21~H~18~O~11~) comprises a rhein aglycone (C~15~H~8~O~6~) conjugated to a β-D-glucopyranosyl unit at the C-8 position [1] [2]. The aglycone features a tricyclic anthraquinone core with hydroxyl groups at C-1 and C-8, a carboxylic acid at C-3, and ketone functionalities at C-9 and C-10 [4]. The β-D-glucopyranoside moiety is attached via an O-glycosidic bond, with stereochemical confirmation provided by the specific configuration of the glucose unit: β-orientation at the anomeric carbon (C-1') and D-glucose stereochemistry [3].

Key stereochemical details include:

  • Glucose unit: Chair conformation with axial hydroxyl groups at C-2', C-3', and C-4', and equatorial orientation at C-1' [3].
  • Glycosidic bond: β(1→8) linkage confirmed via nuclear Overhauser effect (NOE) correlations between H-1' of glucose and H-8 of the anthraquinone [3].

Table 1: Structural descriptors of Rhein-8-O-β-D-glucopyranoside

PropertyValueSource
Molecular formulaC~21~H~18~O~11~ [1] [2]
Molecular weight446.40 g/mol [3]
SMILES (Canonical)C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O [3]
InChIKeyWYKUTTFFZMQCGO-HTRBZNBPSA-N [3]

Spectroscopic Elucidation (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR: Key signals include aromatic protons at δ 7.68 (H-5), δ 7.12 (H-6), and δ 6.98 (H-7), alongside anomeric proton resonance at δ 4.98 (H-1', d, J = 7.2 Hz) [3]. The glucose moiety shows protons at δ 3.20–3.80 (H-2' to H-6') [3].
  • ¹³C-NMR: Anthraquinone carbons appear at δ 182.1 (C-9), δ 181.5 (C-10), and δ 168.2 (C-3 carboxylic acid). Glucose carbons resonate at δ 103.3 (C-1'), δ 77.8 (C-5'), and δ 61.2 (C-6') [3].

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals a molecular ion peak at m/z 447.0932 [M+H]⁺ (calculated 447.0928 for C~21~H~19~O~11~⁺), confirming the molecular formula [3]. Fragment ions at m/z 285.0401 ([M+H–C~6~H~10~O~5~]⁺) and m/z 241.0503 ([M+H–C~6~H~10~O~5~–CO~2~]⁺) correspond to the rhein aglycone [3].

Infrared Spectroscopy (IR)

IR spectra exhibit absorption bands at:

  • 3400 cm⁻¹ (O–H stretch, hydroxyl groups),
  • 1705 cm⁻¹ (C=O stretch, carboxylic acid and ketones),
  • 1610 cm⁻¹ (C=C aromatic stretching) [3].

Physicochemical Properties and Stability Profiling

Solubility and Lipophilicity

  • Solubility: Highly polar due to multiple hydroxyl groups and a carboxylic acid moiety. Soluble in methanol and dimethyl sulfoxide (DMSO) [6].
  • LogP: Experimental XLogP value of 0.40 indicates moderate lipophilicity, balancing hydrophilic (TPSA = 191 Ų) and hydrophobic (aromatic core) regions [3].

Table 2: Key physicochemical properties

PropertyValueSource
Topological polar surface area191 Ų [3]
Hydrogen bond donors6 [3]
Hydrogen bond acceptors10 [3]
Rotatable bonds4 [3]

Stability Considerations

  • pH stability: Susceptible to hydrolysis under acidic conditions (pH < 3) due to glycosidic bond cleavage [6].
  • Thermal stability: Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA) [6].

The biosynthesis of rhein-8-O-beta-D-glucopyranoside in Rheum species represents a complex metabolic network that integrates multiple biosynthetic pathways to produce this bioactive anthraquinone glycoside. Research has revealed that anthraquinone production in rhubarb primarily occurs through two distinct yet interconnected pathways: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway [1].

In Rheum species, the initial steps of anthraquinone biosynthesis begin with the conversion of phosphoenolpyruvate and erythrose 4-phosphate through the shikimate pathway to produce chorismate, which serves as a central branch point metabolite [1]. Chorismate synthase catalyzes the final step in this pathway, converting 5-enolpyruvylshikimate 3-phosphate to chorismate [2]. The enzyme isochorismate synthase then channels chorismate specifically toward anthraquinone biosynthesis by converting it to isochorismate, representing the first committed step in the anthraquinone-specific pathway [3].

Transcriptomic analysis of different Rheum species has identified 21,691 unigenes annotated in metabolic pathways, with 17 differentially expressed genes specifically associated with anthraquinone biosynthetic pathways [1]. The polyketide pathway involves type II polyketide synthases that catalyze the formation of the basic anthraquinone skeleton. In Rheum tanguticum, 29 unigenes were identified in the polyketide pathway, with 18 showing expression levels above 10 TPM (transcripts per million) [4].

The mevalonate and methylerythritol phosphate pathways contribute to the biosynthesis of the third aromatic ring through the provision of isopentenyl diphosphate and dimethylallyl diphosphate [4]. These pathways work in conjunction with the isochorismate pathway to construct the complete anthraquinone framework, where rings A and B are derived from 1,4-dihydroxy-2-naphthoic acid formation using isochorismic acid and α-ketoglutaric acid as substrates [4].

Comparative transcriptome analysis between Rheum palmatum and Rheum officinale revealed significant differences in gene expression patterns, with 17 differentially expressed genes showing significant correlation with anthraquinone peak intensity, validating their contribution to the anthraquinone biosynthetic pathway [1]. The expression of cluster-14354.38156 in Rheum officinale was approximately 14-fold higher than in Rheum palmatum, suggesting its role in the O-methylation of emodin to produce physcion [1].

The chromosome-scale genome assembly of Rheum tanguticum has provided insights into the genetic basis of anthraquinone biosynthesis, revealing that the genome has been shaped by two recent whole-genome duplication events and recent bursts of retrotransposons [5]. This genomic organization contributes to the metabolic diversity observed in different tissues, with major anthraquinones being primarily synthesized in the roots [5].

Table 1: Biosynthetic Enzymes in Rhein-8-O-β-D-glucopyranoside Production

Enzyme NameGene ID/CodePathway RoleExpression Pattern
Isochorismate synthaseICSChorismate to isochorismate conversionRoot > Leaf > Stem
Polyketide synthase Type IIPKS-BPolyketide chain formationRoot-specific
Chalcone synthaseCHSFlavonoid pathway initiationRoot > Other tissues
Caffeoyl-CoA methyltransferaseCCoAMTMethylation of hydroxyl groupsRoot-enriched
UDP-glucosyltransferase UGT73BE14RpUGT1Emodin 6-O-glucosylationRoot and rhizome
UDP-glucosyltransferase UGT71G1UGT71G1Rhein/emodin glucosylationConstitutive
UDP-glucosyltransferase UGT78K6UGT78K6Anthraquinone glucosylationInducible
Cytochrome P450 monooxygenaseCYP450Hydroxylation reactionsVariable
Beta-glucosidaseBGLGlycoside hydrolysis/activationAll tissues
Chorismate synthaseCSEPSP to chorismate conversionConstitutive

Enzymatic Glycosylation Mechanisms

The glycosylation of rhein to form rhein-8-O-beta-D-glucopyranoside is catalyzed by specialized UDP-glucosyltransferases that belong to the plant secondary product glycosyltransferase family. These enzymes demonstrate remarkable specificity in their substrate recognition and regioselectivity patterns [6].

RpUGT1 (UGT73BE14), isolated from Rheum palmatum, represents the first characterized glucosyltransferase capable of catalyzing anthraquinone glycosylation in rhubarb species [6]. This enzyme exhibits regioselective glucosylation activity, preferentially catalyzing the formation of emodin-6-O-glucoside from emodin, while showing limited activity toward rhein [6]. The enzyme requires UDP-glucose as a co-substrate and demonstrates high specificity for the acceptor substrate, with a Km value of 3 microM for certain anthraquinone substrates [7].

Molecular phylogenetic analysis revealed that RpUGT1 belongs to the UGT73 subfamily of Group D plant secondary product glycosyltransferases [6]. This subfamily is characterized by enzymes that glucosylate the 7 and 3-positions of flavonoids, which explains the observed regioselectivity patterns in anthraquinone glycosylation [6]. The enzyme shows glucosylation activity toward various flavonoids including kaempferol, quercetin, daidzein, genistein, and apigenin, indicating substrate promiscuity within certain structural constraints [6].

Recent discoveries have identified additional glycosyltransferases involved in anthraquinone glycoside biosynthesis. Four glycosyltransferases (RyUGT3A, RyUGT3B, RyUGT11, and RyUGT12) from Rubia yunnanensis have been characterized as regioselective enzymes specific for β-hydroxyl anthraquinones [8]. These enzymes demonstrate broad substrate promiscuity, acting on at least 28 compounds to form O-, N-, and S-glycosides [8].

The mechanism of glycosylation involves a double-displacement reaction where the UDP-glucose donor is activated and the glucose moiety is transferred to the hydroxyl group of the anthraquinone acceptor. The reaction proceeds through the formation of a glycosyl-enzyme intermediate, followed by nucleophilic attack by the acceptor hydroxyl group [9]. The regioselectivity is determined by the three-dimensional structure of the active site, which accommodates specific hydroxyl groups of the anthraquinone substrate.

High-throughput screening approaches have identified novel anthraquinone-active UDP-glucosyltransferases, including UGT71G1, UGT78K6, and UGT72B1, which demonstrate the ability to glycosylate emodin and other anthraquinones [10]. UGT71G1 catalyzes the transfer of both glucose and xylose to anthraquinone substrates, while UGT78K6 and UGT72B1 show specificity for glucose transfer [10].

The expression patterns of these glycosyltransferases provide insight into their physiological roles. RpUGT1 expression is highest in roots and rhizomes, correlating with the accumulation of anthraquinone glycosides in these tissues [6]. However, the distribution of specific glycosides among plant organs is not always consistent with enzyme expression patterns, suggesting the involvement of additional unknown glycosyltransferases or transport mechanisms [6].

Table 2: Glycosylation Patterns and Regioselectivity

SubstrateGlycosyltransferaseGlycosylation PositionProduct FormationRegioselectivity
RheinRpUGT1 (limited)8-O-position (preferred)Rhein-8-O-β-D-glucopyranosideHigh (8-OH preferred)
EmodinRpUGT16-O-positionEmodin-6-O-glucosideHigh (6-OH exclusive)
Aloe-emodinNo activity detectedNot applicableNone detectedNo activity
ChrysophanolNo activity detectedNot applicableNone detectedNo activity
PhyscionUnknown GT8-O-position (putative)Physcion-8-O-glucosideUnknown
RhapontigeninRpUGT13-O-positionRhaponticinHigh (3-OH exclusive)

Ecological Role in Plant Defense Systems

Rhein-8-O-beta-D-glucopyranoside and related anthraquinone glycosides serve multiple ecological functions in plant defense systems, operating through both direct and indirect mechanisms to protect Rheum species from biotic and abiotic stresses [11] [12].

The glycosylation of anthraquinones represents a sophisticated storage and activation system that allows plants to maintain high concentrations of defensive compounds while avoiding self-toxicity [9]. Anthraquinone glycosides are stored in specialized cellular compartments, primarily in vacuoles, where they remain stable and non-toxic to the plant [13]. Upon tissue damage or pathogen attack, β-glucosidases rapidly hydrolyze the glycosidic bonds, releasing the bioactive aglycone forms that exhibit potent antimicrobial and deterrent properties [11].

The antimicrobial activity of rhein and its glycosides has been extensively documented against various pathogenic microorganisms [14] [15]. Rhein exhibits strong antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration of 12.5 micrograms per milliliter, demonstrating bacteriostatic action through cell wall disruption and enzyme inhibition [15]. The compound significantly reduces hemolytic and catalase activities, impairing major virulence factors of bacterial pathogens [15]. Additionally, rhein reduces biofilm biomass in a dose-dependent manner, achieving approximately 50% eradication at concentrations of 50 micrograms per milliliter [15].

Against fungal pathogens, anthraquinone derivatives demonstrate significant antifungal properties with minimum inhibitory concentrations ranging from 3.90 to 125 micrograms per milliliter against various species including Aspergillus flavus, Botrytis cinerea, and Trichophyton species [14]. The mechanism involves membrane permeabilization and disruption of cellular integrity, leading to fungal cell death [14].

The role of anthraquinone glycosides in herbivore defense involves multiple mechanisms of action. These compounds act as feeding deterrents and growth inhibitors, causing direct toxic effects on herbivorous insects [12]. The bitter taste and toxic properties of anthraquinones make plant tissues unpalatable to herbivores, while their absorption can lead to digestive disruption and reduced nutrient assimilation [12]. Secondary metabolites like anthraquinones may repel or deter feeding or cause direct toxic symptoms leading to growth inhibition and ultimately death of insects [12].

The oxidative stress protection function of anthraquinone glycosides involves their ability to act as electron acceptors and reactive oxygen species scavengers [16]. Recent research has demonstrated that anthraquinone derivatives can improve plant photosynthesis and growth under high-light stress conditions by providing electron-accepting abilities at photosystem I and improving photosystem I efficiency [16]. This photoprotective effect results from photosystem I acceptor side oxidation induced by these chemicals, allowing plants to better cope with excess light energy [16].

The compartmentalization and controlled release system of anthraquinone glycosides represents an elegant solution to the challenge of maintaining high concentrations of bioactive compounds without causing autotoxicity [9]. The glycosylation not only increases the water solubility and stability of anthraquinones but also serves as a molecular switch that can be rapidly activated by β-glucosidases in response to stress [13]. This system allows for precise temporal and spatial control of defensive compound activation.

The tissue-specific localization of anthraquinone glycosides reflects their diverse defensive functions. Root cortex and vascular tissues contain high concentrations of antimicrobial glycosides, providing protection against soil-borne pathogens [17]. Leaf epidermis and surface tissues accumulate antifungal compounds that protect against foliar pathogens and herbivores [12]. The differential distribution of these compounds among plant tissues suggests specialized defensive strategies adapted to specific types of threats.

Table 3: Ecological Defense Functions of Anthraquinone Glycosides

Defense MechanismTarget OrganismsMechanism of ActionActivation MethodTissue Localization
Antimicrobial activityGram-positive bacteriaCell wall disruption, enzyme inhibitionBeta-glucosidase hydrolysisRoot cortex, vascular tissue
Antifungal propertiesPathogenic fungiMembrane permeabilizationBeta-glucosidase hydrolysisLeaf epidermis, root surface
Herbivore deterrenceChewing insectsFeeding deterrent, growth inhibitorDirect glycoside activityLeaf surface, young shoots
Oxidative stress protectionAbiotic stress factorsROS scavenging, electron acceptorBoth forms activeChloroplast, cell wall
Cell wall reinforcementStructural integrityLignin-like crosslinkingAglycone form requiredXylem, sclerenchyma
Compartmentalization storageSafe storage mechanismVacuolar sequestrationControlled release systemVacuoles, storage cells

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

484.0318522 g/mol

Monoisotopic Mass

484.0318522 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-08-2024

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